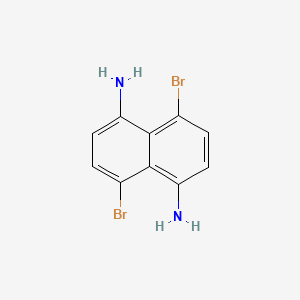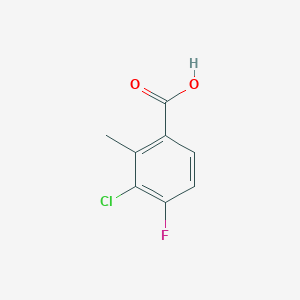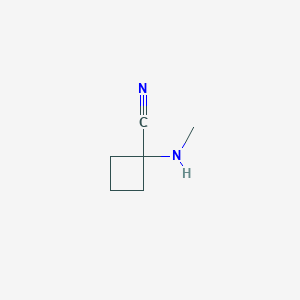
tert-Butyl hex-2-enoate
Übersicht
Beschreibung
tert-Butyl hex-2-enoate is an organic compound with the molecular formula C10H18O2. It is an ester derived from hex-2-enoic acid and tert-butyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl hex-2-enoate can be synthesized through the esterification of hex-2-enoic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes. The reaction mixture is typically heated to around 60-80°C to achieve optimal conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl hex-2-enoate undergoes various chemical reactions, including:
Hydrogenation: The double bond in the hex-2-enoate moiety can be hydrogenated to form tert-butyl hexanoate.
Oxidation: The compound can be oxidized to form tert-butyl hexanoic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild pressure and temperature conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate the substitution reactions.
Major Products Formed
Hydrogenation: tert-Butyl hexanoate
Oxidation: tert-Butyl hexanoic acid
Substitution: Various tert-butyl esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
tert-Butyl hex-2-enoate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the production of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of tert-Butyl hex-2-enoate in chemical reactions involves the reactivity of the ester and the double bond. The ester group can undergo nucleophilic attack, leading to substitution or hydrolysis reactions. The double bond can participate in addition reactions, such as hydrogenation or halogenation. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl hex-2-enoate can be compared with other similar compounds, such as:
tert-Butyl hexanoate: Lacks the double bond present in this compound, making it less reactive in certain addition reactions.
tert-Butyl hex-3-enoate: Has the double bond in a different position, which can affect its reactivity and the types of reactions it undergoes.
tert-Butyl sorbate: Contains conjugated double bonds, making it more reactive in hydrogenation and other addition reactions.
The uniqueness of this compound lies in its specific structure, which allows for a range of chemical transformations and applications in various fields.
Eigenschaften
IUPAC Name |
tert-butyl (E)-hex-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-6-7-8-9(11)12-10(2,3)4/h7-8H,5-6H2,1-4H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAWMCLRNISWMD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine](/img/structure/B3243016.png)

